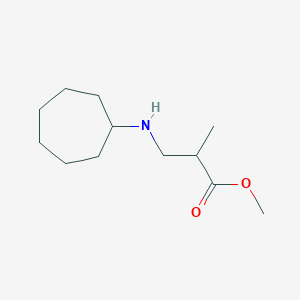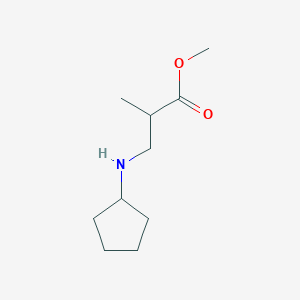
Methyl 3-(cyclohexylamino)-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(cyclohexylamino)-2-methylpropanoate, also known as Methylcyclohexylamine (MCH), is a cyclic amine that has become increasingly popular in scientific research due to its unique biochemical and physiological effects. MCH has been used in a wide range of studies, including those related to drug metabolism, drug toxicity, and metabolism of xenobiotics.
Wissenschaftliche Forschungsanwendungen
Metabolism and Toxicity of Chemical Compounds
A review on 2-Methylpropene (MP) or isobutene, a gaseous chemical utilized in the synthetic rubber industry, covers its metabolic fate and toxicity. MP is metabolized to the primary metabolite 2-methyl-1,2-epoxypropane (MEP) by rodent and human liver tissue, indicating the importance of metabolic activation in determining the potential toxicity of the parent compound (Cornet & Rogiers, 1997).
Chemical Modification and Application Potential of Biopolymers
The chemical modification of xylan, a path to new biopolymer ethers and esters, shows specific properties depending on the functional groups, substitution degree, and pattern. This includes methylation under heterogeneous conditions and activation to enhance reagent accessibility. Xylan esters, for instance, may form nanoparticles for drug delivery applications, indicating the utility of chemical modifications in biomedical fields (Petzold-Welcke et al., 2014).
DNA Methyltransferase Inhibitors in Cancer Therapy
A literature review on DNA methyltransferase inhibitors, used for their potential in cancer therapy, highlights the role of epimutations in human cancers and the reversibility of such epimutations by small-molecule inhibitors. This showcases the importance of understanding and targeting specific molecular pathways for therapeutic purposes (Goffin & Eisenhauer, 2002).
Synthesis and Applications of Chemical Compounds
A review on the synthesis and applications of Methyl-2-formyl benzoate discusses its role as a bioactive precursor in organic synthesis, highlighting its versatility as a substrate for the preparation of pharmacologically active compounds. This points to the significance of precursor compounds in drug discovery and development (Farooq & Ngaini, 2019).
Energy Storage and Organic Liquid Phase Hydrogen Carriers
Research assessing the feasibility of using organic compounds as hydrogen carriers explores various classes of compounds, including cycloalkanes and heteroatoms-containing hydrocarbons, for hydrogen storage and delivery purposes. This highlights the exploration of chemical compounds for sustainable energy solutions (Bourane et al., 2016).
Eigenschaften
IUPAC Name |
methyl 3-(cyclohexylamino)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-9(11(13)14-2)8-12-10-6-4-3-5-7-10/h9-10,12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERXMJXAKJEAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CCCCC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate](/img/structure/B6352495.png)
![Methyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352500.png)
![Methyl 2-methyl-3-[(pentan-2-yl)amino]propanoate](/img/structure/B6352507.png)

![Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352523.png)
![Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6352527.png)

![Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate](/img/structure/B6352543.png)
![Methyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate](/img/structure/B6352550.png)
![Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6352562.png)
![Methyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352579.png)
![Methyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B6352583.png)
![Methyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate; 95%](/img/structure/B6352589.png)
![Methyl 3-[(butan-2-yl)amino]-2-methylpropanoate; 95%](/img/structure/B6352594.png)